molecular formula C28H22N2O4 B057211 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- CAS No. 23941-48-2

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-

Cat. No. B057211
CAS RN: 23941-48-2
M. Wt: 450.5 g/mol
InChI Key: OZQQAZPMNWJRDQ-UHFFFAOYSA-N
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Description

9,10-Anthracenedione derivatives, including 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-, are a class of compounds with notable interest due to their potential applications in various fields, particularly in antitumor activities. These compounds belong to the anthraquinone family, known for their broad spectrum of biological activities.

Synthesis Analysis

The synthesis of 9,10-Anthracenedione derivatives often involves the condensation of alkylenediamines with quinizarin or related precursors, followed by oxidation processes. For example, Murdock et al. (1979) reported the synthesis of 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones, showing significant activity against leukemias and solid tumors in mice through specific substitution patterns that enhance hydrophilicity (Murdock et al., 1979).

Molecular Structure Analysis

The molecular structure of anthracenedione derivatives is crucial for their biological activity. Studies have shown that the introduction of specific groups into the anthracene nucleus can influence the electronic properties and, consequently, the biological activities of these compounds. For instance, theoretical calculations indicate that introducing chlorine or sulfur into the 5- and 8-positions of 1,4-bis(alkylamino)anthracene-9,10-diones results in a lowering of the LUMO energies, suggesting potential for reduced cardiotoxicities compared to known drugs like Mitoxantrone (Morley & Furlong, 2006).

Chemical Reactions and Properties

Anthracenedione derivatives engage in various chemical reactions, reflecting their chemical properties. The binding to DNA and RNA is a critical aspect, as demonstrated by Kapuściński et al. (1981), where 1,4-dihydroxy-5,8-bis[(2-[(2-hydroxyethyl)amino]ethyl)amino]-9,10-anthracenedione interacts through intercalation and electrostatic interactions with nucleic acids, influencing cell cycle progression and potentially impairing DNA transcription and RNA processing (Kapuściński et al., 1981).

Physical Properties Analysis

Physical properties such as solubility, crystallinity, and film-forming abilities are essential for the application of anthracenedione derivatives. Novel anthracene-based molecules exhibit good solubility in organic solvents and film-forming properties, as demonstrated by Jo et al. (2011), emphasizing the significance of molecular design in achieving desirable physical properties (Jo et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with biological molecules, underpin the biological activity and therapeutic potential of anthracenedione derivatives. Their ability to bind to nucleic acids, influence cell cycle kinetics, and induce cytotoxic effects in cancer cells highlights their potential as antitumor agents. The study by Evenson et al. (1979) on the effects of 9,10-anthracenedione derivatives on cell survival and cell cycle progression further elucidates the relationship between chemical properties and biological activities (Evenson et al., 1979).

Safety And Hazards

While specific safety and hazard information for “9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-” is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

One of the future directions for “9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-” and its derivatives could be in the development of energy storage systems. For instance, a low-cost, safe flow-through battery system with stable charging and discharging cycles based on 1(2)-amine derivatives of 9,10-anthracenedione has been patented .

properties

IUPAC Name

1,4-dihydroxy-5,8-bis(4-methylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-19-11-12-20(30-18-9-5-16(2)6-10-18)24-23(19)27(33)25-21(31)13-14-22(32)26(25)28(24)34/h3-14,29-32H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQQAZPMNWJRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C=CC(=C5C3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066941
Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
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Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-

CAS RN

23941-48-2
Record name 1,4-Dihydroxy-5,8-bis[(4-methylphenyl)amino]-9,10-anthracenedione
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Record name 1,4-Di(p-toluidino)-5,8-dihydroxyanthraquinone
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Record name 5,4-dihydroxyanthraquinone
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Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
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Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
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Record name 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]anthraquinone
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Record name 5,8-DI(P-TOLUIDINO)-1,4-DIHYDROXYANTHRAQUINONE
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